molecular formula C17H16N4O2 B2577447 (2E)-3-(furan-2-yl)-1-{4-methyl-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7-tetraen-11-yl}prop-2-en-1-one CAS No. 1798409-82-1

(2E)-3-(furan-2-yl)-1-{4-methyl-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7-tetraen-11-yl}prop-2-en-1-one

Cat. No.: B2577447
CAS No.: 1798409-82-1
M. Wt: 308.341
InChI Key: RMUQOWYIAJAWKX-SNAWJCMRSA-N
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Description

The compound (2E)-3-(furan-2-yl)-1-{4-methyl-2,3,7,11-tetraazatricyclo[7400^{2,6}]trideca-1(9),3,5,7-tetraen-11-yl}prop-2-en-1-one is a complex organic molecule featuring a furan ring and a tricyclic tetraazatricyclo structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(furan-2-yl)-1-{4-methyl-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7-tetraen-11-yl}prop-2-en-1-one typically involves multi-step organic reactions. The initial step often includes the formation of the furan ring through cyclization reactions. Subsequent steps involve the construction of the tricyclic tetraazatricyclo structure, which requires precise control of reaction conditions such as temperature, pH, and the use of specific catalysts.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like chromatography and crystallization are crucial to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(furan-2-yl)-1-{4-methyl-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7-tetraen-11-yl}prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the furan ring and the tricyclic structure.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and reaction time are critical to achieving the desired transformations.

Major Products

The major products formed from these reactions include furanones, dihydrofuran derivatives, and substituted furan and tricyclic compounds. These products can be further utilized in various applications depending on their chemical properties.

Scientific Research Applications

Chemistry

In chemistry, (2E)-3-(furan-2-yl)-1-{4-methyl-2,3,7,11-tetraazatricyclo[7400^{2,6}]trideca-1(9),3,5,7-tetraen-11-yl}prop-2-en-1-one is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential bioactivity. Its structural features may interact with biological targets, making it a candidate for drug discovery and development. Studies may focus on its effects on cellular processes and its potential as a therapeutic agent.

Medicine

In medicine, the compound’s potential therapeutic properties are of interest. Research may investigate its efficacy in treating various diseases, its mechanism of action, and its pharmacokinetic properties. The compound’s ability to interact with specific molecular targets could lead to the development of new medications.

Industry

In industrial applications, (2E)-3-(furan-2-yl)-1-{4-methyl-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7-tetraen-11-yl}prop-2-en-1-one may be used in the production of specialty chemicals, polymers, and advanced materials. Its unique properties can enhance the performance of products in various sectors, including electronics, coatings, and adhesives.

Mechanism of Action

The mechanism of action of (2E)-3-(furan-2-yl)-1-{4-methyl-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7-tetraen-11-yl}prop-2-en-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action can include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2E)-3-(furan-2-yl)-1-{4-methyl-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7-tetraen-11-yl}prop-2-en-1-one include other furan derivatives and tricyclic tetraazatricyclo compounds. Examples include:

  • 2-furylmethanol
  • 2-furylacetic acid
  • 1,4,7,10-tetraazacyclododecane

Uniqueness

The uniqueness of this compound lies in its combination of a furan ring with a complex tricyclic tetraazatricyclo structure. This combination imparts distinct chemical and physical properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(E)-3-(furan-2-yl)-1-(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2/c1-12-9-16-18-10-13-11-20(7-6-15(13)21(16)19-12)17(22)5-4-14-3-2-8-23-14/h2-5,8-10H,6-7,11H2,1H3/b5-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMUQOWYIAJAWKX-SNAWJCMRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C3=C(CN(CC3)C(=O)C=CC4=CC=CO4)C=NC2=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN2C3=C(CN(CC3)C(=O)/C=C/C4=CC=CO4)C=NC2=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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